For instance, a study published in the journal "Tetrahedron Letters" explored the feasibility of using 1,1,3,3-TFPE in the synthesis of fluorinated heterocycles, which are a class of organic compounds with potential applications in the pharmaceutical and materials science fields []. The study successfully demonstrated the incorporation of 1,1,3,3-TFPE into various heterocyclic structures, suggesting its potential as a versatile building block for the design of novel functional materials.
Another area of scientific research on 1,1,3,3-TFPE focuses on characterizing its physical and chemical properties. Understanding these properties is crucial for evaluating its potential applications in various fields.
For example, a study published in the journal "The Journal of Chemical Thermodynamics" investigated the thermodynamic properties of 1,1,3,3-TFPE, including its enthalpy of formation, heat capacity, and entropy []. This information is valuable for researchers working on simulations and modeling the behavior of 1,1,3,3-TFPE in different environments.
Given the limited research available, further investigation is needed to fully understand the potential of 1,1,3,3-TFPE in scientific research. Some potential future research directions include:
1,1,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin characterized by its molecular formula and a molar mass of 114.043 g·mol . This compound is notable for its low global warming potential, making it an environmentally friendly alternative to traditional refrigerants. Its structure features a double bond between the first and second carbon atoms, with four fluorine atoms attached to the carbon skeleton .
The combustion mechanism of 1,1,3,3-tetrafluoroprop-1-ene has been studied extensively, revealing that it decomposes unimolecularly and reacts with oxygen and radicals .
Research indicates that 1,1,3,3-tetrafluoroprop-1-ene interacts with various biological systems. It has been shown to influence the activity of cytochrome P450 enzymes involved in the metabolism of xenobiotics and endogenous compounds . The compound can alter cellular signaling pathways and gene expression related to oxidative stress responses and inflammation .
The synthesis of 1,1,3,3-tetrafluoroprop-1-ene typically involves several steps:
Industrial production methods are optimized for higher yields and purity and may involve continuous flow reactors for efficiency .
While all these compounds are fluorinated hydrocarbons used in refrigeration or as solvents, 1,1,3,3-tetrafluoroprop-1-ene stands out due to its significantly lower global warming potential, making it a more sustainable choice for environmental applications .
Studies have shown that 1,1,3,3-tetrafluoroprop-1-ene can interact with enzymes and proteins within biological systems. It has been observed to bind to specific biomolecules affecting their structural integrity and function. These interactions can lead to significant alterations in metabolic pathways and cellular responses .
1,1,3,3-Tetrafluoroprop-1-ene is a fluorinated hydrocarbon with the molecular formula C₃H₂F₄, characterized by a propene backbone (C₃H₄) substituted with four fluorine atoms at positions 1 and 3. This compound exists as a colorless gas under standard conditions, with a molecular weight of 114.04 g/mol and a boiling point of -16°C. Its structural configuration places fluorine atoms on adjacent carbons, forming a symmetrical arrangement around the central carbon-carbon double bond.
The IUPAC name 1,1,3,3-tetrafluoroprop-1-ene precisely describes its molecular architecture. The compound’s SMILES notation, C(=C(F)F)C(F)F, and canonical representation BNYODXFAOQCIIO-UHFFFAOYSA-N (InChIKey) provide standardized identifiers for computational and experimental applications.
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₂F₄ | |
Molecular Weight | 114.04 g/mol | |
Boiling Point | -16°C | |
SMILES Notation | C(=C(F)F)C(F)F | |
CAS Registry Number | 4556-24-5 |
1,1,3,3-Tetrafluoroprop-1-ene belongs to the Hydrofluoroolefin (HFO) family, a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. HFOs are distinguished by their carbon-carbon double bond (C=C) and minimal environmental impact compared to earlier refrigerants.
HFOs are categorized as fourth-generation refrigerants due to their:
Compound | Structure | GWP | ODP | Applications |
---|---|---|---|---|
1,1,3,3-Tetrafluoroprop-1-ene | C=C(F)₂-C(F)₂ | <1 | 0 | Refrigeration, foam blowing |
2,3,3,3-Tetrafluoropropene (R-1234yf) | C=C(F)-CF₂-CF₃ | 4 | 0 | Automotive air conditioning |
cis-1,3,3,3-Tetrafluoropropene (R-1234ze(Z)) | C=C(F)-CF₂-CF₃ (cis) | <1 | 0 | Chillers, heat pumps |
The development of 1,1,3,3-Tetrafluoroprop-1-ene aligns with global efforts to phase out high-GWP refrigerants under the Montreal Protocol and Kigali Amendment. HFOs emerged in the 2010s as alternatives to HFCs, driven by:
The compound’s nomenclature reflects its structural symmetry and fluorination pattern:
1,1,3,3-Tetrafluoroprop-1-ene must be distinguished from 1,3,3,3-Tetrafluoroprop-1-ene (CAS 1645-83-6), which lacks fluorination at carbon 1. This structural difference impacts physical and thermodynamic properties, such as boiling points and reactivity.
1,1,3,3-Tetrafluoroprop-1-ene exists as a colorless gas at standard temperature and pressure conditions [1]. The compound exhibits a slightly sweet odor characteristic of fluorinated hydrocarbon compounds [1]. At ambient conditions, this fluorinated propene derivative maintains its gaseous state due to its relatively low boiling point [2]. The molecular structure consists of a three-carbon propene backbone with four fluorine atoms strategically positioned at the 1,1,3,3-positions, contributing to its unique physical characteristics [2].
The boiling point of 1,1,3,3-tetrafluoroprop-1-ene has been reported with some variation in the literature. Chemical databases indicate a boiling point of -16°C under standard atmospheric pressure conditions [3] [4]. However, other sources report the boiling point as -2.1°F (-19.3°C) [5]. The normal boiling temperature for related tetrafluoropropene isomers has been estimated to be 254.21 K (-18.9°C) [6]. The melting point data for this compound remains largely unavailable in current literature sources [3] [7], indicating the need for further experimental determination of this property.
Property | Value | Reference Conditions |
---|---|---|
Boiling Point | -16°C to -19.3°C | 1 atm pressure |
Melting Point | Not available | - |
Normal Boiling Temperature | 254.21 K | Standard conditions |
The density of 1,1,3,3-tetrafluoroprop-1-ene varies significantly depending on the physical state and temperature conditions. In the liquid state, the compound exhibits a density of approximately 1.219 g/cm³ [3]. Alternative measurements indicate a density range of 1.2 ± 0.1 g/cm³ under standard conditions [7]. The vapor density at boiling point conditions has been reported as 0.357 lb/ft³ [5]. These density values reflect the influence of the four fluorine atoms, which contribute significantly to the molecular weight of 114.04 g/mol [2].
The critical properties of 1,1,3,3-tetrafluoroprop-1-ene represent fundamental thermodynamic parameters essential for understanding its behavior under extreme conditions. The critical temperature has been determined to be 109.4°C (382.6 K) [8]. The critical pressure corresponds to 36.36 bar (527.36 psia) [5] [8]. The critical density has been measured as 30.53 lb/ft³ [5]. These critical parameters are crucial for applications in refrigeration systems and provide essential data for equation of state calculations [9].
Critical Parameter | Value | Units |
---|---|---|
Critical Temperature | 109.4°C (382.6 K) | °C (K) |
Critical Pressure | 36.36 bar (527.36 psia) | bar (psia) |
Critical Density | 30.53 | lb/ft³ |
Vapor pressure measurements for 1,1,3,3-tetrafluoroprop-1-ene have been conducted across various temperature ranges to establish reliable correlations. Experimental data indicates a vapor pressure of 703 kPa at 310 K [8]. Additional measurements report vapor pressure values of 3439.6 ± 0.0 mmHg at 25°C [7]. Comprehensive studies have measured vapor pressures from temperatures between 223.1 K and 353.1 K, with 78 data points collected from multiple laboratories [6]. These measurements have been fitted to Wagner-type and extended Antoine-type equations to provide accurate vapor pressure correlations for engineering applications [6].
Thermodynamic property measurements for 1,1,3,3-tetrafluoroprop-1-ene include comprehensive enthalpy and entropy determinations. The heat of vaporization at the boiling point has been measured as 84 BTU/lb [5]. Isochoric specific heat capacity measurements have been conducted in the liquid phase using twin-cell type adiabatic calorimetry [10]. These measurements covered temperatures ranging from 270 to 425 K and pressures up to 30 MPa [10]. The experimental expanded relative uncertainty of the isochoric specific heat capacity has been estimated to range from 3.8% to 4.6% in the liquid phase [10]. Comprehensive equation of state development has incorporated these thermodynamic data to provide accurate property predictions [9].
Infrared spectroscopic analysis of 1,1,3,3-tetrafluoroprop-1-ene reveals characteristic absorption bands corresponding to various molecular vibrations. The carbon-hydrogen stretching vibrations appear in the region of 3100-3000 cm⁻¹, consistent with alkene functionality [11]. The carbon-carbon double bond stretching vibration occurs at approximately 1630 cm⁻¹ [11]. Carbon-fluorine stretching vibrations are observed in the 1000-1400 cm⁻¹ region, which is characteristic of fluorinated organic compounds [11] [12]. These vibrations are typically hidden within the fingerprint region but provide crucial structural information [12]. The carbon-carbon stretching vibrations appear at lower frequencies, typically around 790 cm⁻¹, which is characteristic of carbon-carbon single bond vibrations [13].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
C-H Stretching | 3100-3000 | Medium |
C=C Stretching | ~1630 | Weak-Medium |
C-F Stretching | 1000-1400 | Strong |
C-C Stretching | ~790 | Variable |
Nuclear magnetic resonance spectroscopic data for 1,1,3,3-tetrafluoroprop-1-ene provides detailed information about the molecular structure and electronic environment of individual atoms. Proton NMR analysis reveals characteristic chemical shifts corresponding to the hydrogen atoms attached to the fluorinated carbon framework [14]. The compound exhibits specific coupling patterns between fluorine and hydrogen nuclei due to the strategic positioning of fluorine atoms [14]. Fluorine-19 NMR spectroscopy provides additional structural confirmation, with distinct chemical shifts for the fluorine atoms in different chemical environments [14]. The NMR data supports the proposed molecular structure with fluorine atoms positioned at the 1,1,3,3-positions of the propene backbone [14].
Mass spectrometric analysis of 1,1,3,3-tetrafluoroprop-1-ene demonstrates characteristic fragmentation patterns typical of fluorinated organic compounds. The molecular ion peak appears at m/z 114, corresponding to the molecular weight of the compound [2]. Threshold photoelectron photoion coincidence spectroscopy studies have determined an adiabatic ionization energy of 10.91 ± 0.05 eV [15]. The dissociative photoionization reveals three parallel fragmentation channels: hydrogen loss producing CF₂CHCF₂ (m/z 113), fluorine loss yielding CFHCHCF₂ (m/z 95), and CF₂ loss forming CH₂=CF₂ (m/z 64) [15]. The appearance energies for these fragmentation pathways have been determined as 12.247 ± 0.030 eV, 12.66 ± 0.10 eV, and 12.80 ± 0.05 eV, respectively [15].
Fragment Ion | m/z | Appearance Energy (eV) | Process |
---|---|---|---|
CF₂CHCF₂⁺ | 113 | 12.247 ± 0.030 | H-loss |
CFHCHCF₂⁺ | 95 | 12.66 ± 0.10 | F-loss |
CH₂=CF₂⁺ | 64 | 12.80 ± 0.05 | CF₂-loss |
1,1,3,3-Tetrafluoroprop-1-ene exhibits notable thermal stability under normal operating conditions. The compound remains chemically stable under recommended conditions of storage, use, and temperature [16]. Thermal decomposition studies indicate that the molecule maintains structural integrity across a wide temperature range [17]. The thermal stability is enhanced by the presence of strong carbon-fluorine bonds, which require significant energy input for dissociation [1]. Decomposition temperature data indicates that the compound can withstand elevated temperatures without significant degradation under inert atmospheric conditions [17].
The chemical stability of 1,1,3,3-tetrafluoroprop-1-ene varies depending on environmental conditions and the presence of reactive species. Under normal atmospheric conditions, the compound exhibits excellent stability with minimal degradation [16]. The molecule demonstrates resistance to hydrolysis and maintains structural integrity in aqueous environments [16]. Oxidative stability studies indicate that the compound can undergo oxidation reactions under specific conditions, potentially forming fluorinated alcohols or carboxylic acids . The presence of strong carbon-fluorine bonds contributes to the overall chemical stability and resistance to nucleophilic attack [1].